molecular formula C14H16ClN3O4S2 B2904799 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide CAS No. 1021224-67-8

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide

Cat. No. B2904799
CAS RN: 1021224-67-8
M. Wt: 389.87
InChI Key: IFUPLLYRTCTFBI-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C14H16ClN3O4S2 and its molecular weight is 389.87. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Recent studies have identified certain piperidine derivatives as potential anticancer agents. For instance, Rehman et al. (2018) synthesized propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure and evaluated them as anticancer agents. They found that some compounds exhibited strong anticancer activity, suggesting the potential of piperidine derivatives in cancer treatment (Rehman et al., 2018).

Neuropharmacological Properties

A study by Lan et al. (1999) investigated the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. They found that specific structural features are crucial for potent and selective brain cannabinoid receptor antagonistic activity. This highlights the potential therapeutic applications of such compounds in neuropharmacology (Lan et al., 1999).

Enzyme Inhibition

Carbonic anhydrase inhibitors have been developed using sulfonamide derivatives. Turkmen et al. (2005) synthesized a series of sulfonamides with heterocyclic amines and evaluated them as inhibitors of various carbonic anhydrase isozymes. Their study indicates the potential of such compounds in enzyme inhibition, which is crucial in therapeutic applications (Turkmen et al., 2005).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S2/c1-9-7-12(22-17-9)16-14(19)10-3-2-6-18(8-10)24(20,21)13-5-4-11(15)23-13/h4-5,7,10H,2-3,6,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUPLLYRTCTFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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